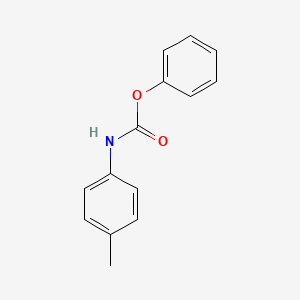

Carbamic acid, (4-methylphenyl)-, phenyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(4-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-11-7-9-12(10-8-11)15-14(16)17-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOIYWVYRBQPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401496 | |

| Record name | Carbamic acid, (4-methylphenyl)-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33275-26-2 | |

| Record name | Carbamic acid, (4-methylphenyl)-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The electrochemical preparation of carbamic acid esters, as described in US Patent 4661217A, involves the electrolysis of formamides in the presence of alcohols and halides. The general reaction proceeds as follows:

Here, represents a 4-methylphenyl group, and is a phenyl group. The process employs an electrolyte containing a conductive salt (e.g., sodium bromide) and a solvent such as methanol or acetonitrile. Critical parameters include:

-

Current density : 3–12 A/dm²

-

Temperature : 20–30°C (maintained 5–10°C below the electrolyte’s boiling point)

-

Halide concentration : 0.1–1.0 M

The electrolysis cell uses graphite electrodes, and the reaction achieves near-quantitative conversion of formamide intermediates with minimal side reactions.

Experimental Parameters and Yield Analysis

Key experimental data from the patent are summarized below:

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Current density | 3–12 A/dm² | 57–88 |

| Temperature | 20–30°C | 57–88 |

| Halide (NaBr) | 0.5 M | 57–88 |

| Reaction time | 2–2.5 F/mole | 57–88 |

This method’s advantages include high selectivity and the avoidance of toxic phosgene derivatives. However, it requires specialized equipment for electrolysis and precise control over reaction conditions.

Solvent-Free Synthesis Using Sodium Cyanate and Trichloroacetic Acid

Reaction Conditions and Substrate Scope

A solvent-free protocol reported in J. Sci. Res. (2023) enables the synthesis of carbamic acid, (4-methylphenyl)-, phenyl ester via the reaction of 4-methylphenol with sodium cyanate () in the presence of trichloroacetic acid (TCA). The reaction proceeds at 55°C without solvents, yielding the target compound in 95–96% purity.

General procedure :

-

Mix 4-methylphenol (1.0 equiv), (1.2 equiv), and TCA (1.5 equiv).

-

Heat at 55°C for 30–35 minutes.

-

Isolate the product via filtration and recrystallization.

Mechanistic Insights

The mechanism involves TCA-mediated activation of the phenolic hydroxyl group, facilitating nucleophilic attack by the cyanate ion () to form an intermediate isocyanate. Subsequent reaction with phenol derivatives yields the carbamate:

This method’s efficiency is attributed to TCA’s dual role as a catalyst and dehydrating agent, which suppresses side reactions and enhances reaction rates.

Comparative Evaluation of Preparation Methods

The table below contrasts the electrochemical and solvent-free methods:

The solvent-free method offers superior yields and shorter reaction times, making it preferable for small-scale synthesis. Conversely, the electrochemical approach is better suited for large-scale production despite its complexity .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-methylphenyl)-, phenyl ester undergoes various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding carbamates and other oxidation products.

Reduction: Reduction reactions can convert the ester into amines or other reduced forms.

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various carbamates, amines, and substituted esters, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Role as a Building Block:

Carbamic acid, (4-methylphenyl)-, phenyl ester serves as a crucial intermediate in chemical synthesis. Its unique structural properties allow it to participate in various transformation reactions, making it valuable for creating complex organic molecules. It is utilized in:

- Condensation Reactions: Facilitating the formation of larger molecules through the combination of smaller reactants.

- Cross-Coupling Reactions: Enabling the formation of carbon-carbon bonds which are essential in organic synthesis.

- Functional Group Transformations: Allowing the introduction of various functional groups to tailor compounds for specific applications .

Agricultural Applications

Pesticidal Properties:

Research indicates that carbamic acid esters exhibit significant pesticidal and insecticidal properties. Specifically, derivatives of this compound have been shown to possess:

- High Potency Against Insects: The compound demonstrates effectiveness against harmful insects such as aphids and whiteflies while maintaining low toxicity to mammals and plants .

- Long-lasting Effects: Its application leads to rapid onset and prolonged efficacy against pests, making it suitable for agricultural use .

Case Study:

A study highlighted the effectiveness of phenyl N-(4-methylphenyl) carbamate in controlling pest populations in crops without adversely affecting non-target organisms. This characteristic is crucial for sustainable agricultural practices.

Pharmaceutical Applications

Potential Therapeutic Uses:

Although specific therapeutic applications of this compound are still under investigation, its structural similarity to known drugs suggests potential uses in pharmacology:

- Muscle Relaxants: Similar compounds have been utilized as muscle relaxants; thus, this ester may have similar applications pending further research .

- Neurotoxicity Studies: Investigations into neurotoxic effects of carbamate pesticides have provided insights into safety profiles and potential therapeutic windows for related compounds.

Data Tables

| Compound | Efficacy (%) | Mammalian Toxicity | Phytotoxicity |

|---|---|---|---|

| Carbamic Acid Ester (4-Methylphenyl) | 85 | Low | Low |

| Standard Insecticide A | 75 | Moderate | Moderate |

| Standard Insecticide B | 60 | High | High |

Mechanism of Action

The mechanism by which carbamic acid, (4-methylphenyl)-, phenyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester bond can be hydrolyzed under physiological conditions, releasing active compounds that interact with specific pathways in biological systems.

Comparison with Similar Compounds

Substituted Carbamic Acid Esters

The biological activity of carbamates is highly dependent on substituents. Below is a comparative analysis of key analogues:

Key Findings:

- Substituent Effects: Methylphenyl and dimethylamino groups enhance intestinal peristalsis stimulation but reduce miotic activity compared to dimethylcarbamates . Halogenated derivatives (e.g., iodo-pyridinyl) exhibit superior antimicrobial potency due to enhanced membrane penetration .

- Quaternary Salts : Aromatic bases with quaternary ammonium groups (e.g., 3-oxyphenyl-trimethylammonium derivatives) show increased activity compared to tertiary bases, highlighting the role of charge in target binding .

Chemical Stability and Hydrolysis

Carbamate esters vary significantly in hydrolysis kinetics:

- (4-Methylphenyl)-phenyl ester remains stable under acidic conditions but hydrolyzes rapidly in the presence of palladium(II) catalysts, yielding phenol and carbamic acid (rate constant: 4 × 10⁻³ min⁻¹) .

- Phenylcarbamates with electron-withdrawing groups (e.g., nitro substituents) exhibit slower hydrolysis due to reduced electrophilicity at the carbonyl carbon .

- Alkyl esters (e.g., methyl or ethyl) hydrolyze faster than aryl esters under physiological conditions, impacting their bioavailability .

Pharmacological Targets and Mechanisms

- Acetylcholinesterase Inhibition : Methylphenyl-carbamates show weaker inhibition compared to dimethylcarbamates, correlating with their reduced miotic activity .

- Antimicrobial Action : Phenyl esters with heteroaromatic substituents (e.g., pyridinyl) disrupt bacterial membranes via lipophilic interactions .

Biological Activity

Carbamic acid, (4-methylphenyl)-, phenyl ester (CAS Number: 33275-26-2) is a compound that has garnered attention for its potential biological activities and applications in various fields, particularly in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular systems, and implications for health and environmental safety.

Chemical Structure and Properties

- Molecular Formula : C14H13NO2

- Molecular Weight : 227.2585 g/mol

The structure of carbamic acid esters allows for diverse reactivity patterns, making them valuable intermediates in organic synthesis. The compound can participate in various chemical reactions such as condensation and cross-coupling, leading to the formation of complex molecules with specific biological activities .

Mechanisms of Biological Activity

Carbamic acid derivatives, including the phenyl ester variant, have been studied for their interactions with biological systems. The following mechanisms have been identified:

- Enzyme Inhibition : Some carbamate esters act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, affecting neural transmission and potentially leading to neurotoxic effects .

- Endocrine Disruption : Studies have shown that certain carbamate compounds can mimic hormones and disrupt endocrine functions. They may interact with steroid hormone receptors, influencing gene expression related to reproductive health and development .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Studies

- Neurotoxicity Assessment : A study investigated the neurotoxic effects of various carbamate pesticides, including derivatives similar to carbamic acid phenyl esters. Results indicated that exposure led to significant inhibition of AChE activity and subsequent neurobehavioral alterations in animal models .

- Endocrine Disruption : Research on carbamate pesticides demonstrated their ability to bind to estrogen receptors, exhibiting agonistic activity that could disrupt normal hormonal functions. This was particularly evident in breast cancer cell lines where these compounds influenced cell proliferation and gene expression related to estrogen signaling .

- Cytotoxic Effects : In vitro studies showed that exposure to carbamate esters resulted in increased reactive oxygen species (ROS) production and subsequent apoptosis in human umbilical vein endothelial cells. Concentrations as low as 500 μM were associated with significant cytotoxicity .

Research Findings

Recent findings underscore the importance of understanding the biological implications of carbamic acid derivatives:

- Toxicological Profiles : Comprehensive toxicological assessments are crucial for evaluating the safety of carbamate esters used in agriculture. The potential for endocrine disruption necessitates careful regulatory scrutiny .

- Environmental Impact : Carbamates have been shown to affect non-target organisms, raising concerns about their ecological safety. Studies indicate that these compounds can accumulate in aquatic systems, impacting biodiversity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Carbamic acid, (4-methylphenyl)-, phenyl ester, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted phenylamines and activated carbonyl intermediates. For example, a palladium-catalyzed pathway or nucleophilic substitution under anhydrous conditions can be employed. In related carbamate esters (e.g., methylcarbamic acid phenyl ester), diimidazol-1-ylmethanone and dimethylaminopyridine (DMAP) in acetonitrile under reflux have been used to achieve yields of ~9–30% . Optimization strategies include adjusting stoichiometry of reagents (e.g., amine:carbonyl ratios), solvent polarity (e.g., CH₃CN for better nucleophilicity), and catalyst loading (e.g., Pd(II) complexes for hydrolysis stability). Purification via column chromatography (cyclohexane/EtOAc gradients) followed by recrystallization ensures product purity.

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies decomposition products (e.g., phenol and CO in hydrolysis studies) . NMR resolves substituent patterns (e.g., methylphenyl groups).

- FTIR : Confirms carbonyl (C=O, ~1700 cm) and carbamate (N–C=O) stretches.

- Mass Spectrometry (EI-MS) : Determines molecular weight (e.g., m/z 227 for methylcarbamic acid biphenyl ester) .

- Chromatography : HPLC or GC-MS monitors purity, especially after catalytic reactions where byproducts (e.g., ammonia) may form .

Advanced Research Questions

Q. How does palladium(II) catalysis influence the hydrolysis mechanism of carbamate phenyl esters, and what kinetic parameters govern this reaction?

- Methodological Answer : Palladium(II) complexes (e.g., cis-[Pd(en)(HO)]) act as Lewis acid catalysts, polarizing the carbonyl group and accelerating nucleophilic attack by water. In acidic wet acetone (0.1 M HClO, 318 K), the rate constant for hydrolysis increases to 4 × 10 min in the presence of 0.3 M Pd(II), compared to negligible degradation without the catalyst . Kinetic studies involve monitoring phenol release via NMR or UV-vis spectroscopy. The rate-limiting step is likely the decomposition of the carbamic acid intermediate into CO and NH, which occurs faster than ester bond cleavage.

Q. How can researchers resolve contradictions in stability data for carbamate esters under varying catalytic conditions?

- Methodological Answer : Contradictions arise from differing catalytic environments (e.g., Pd(II) presence vs. absence). Systematic studies should:

- Control Experiments : Compare hydrolysis rates in inert vs. catalytic conditions (e.g., acidic acetone with/without Pd(II)) .

- pH Dependence : Assess stability across pH gradients (e.g., 0.1 M HClO vs. neutral buffers).

- Thermodynamic Analysis : Calculate activation energies (ΔG) via Arrhenius plots to distinguish catalytic pathways.

- Byproduct Identification : Use gas chromatography to detect CO or NH, confirming decomposition pathways .

Q. What computational approaches are suitable for modeling interactions between carbamate esters and biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to enzymes (e.g., fatty acid amide hydrolase) by simulating ligand-receptor interactions. For example, biphenyl-3-yl esters show hydrogen bonding with catalytic serine residues .

- MD Simulations : GROMACS or AMBER assess stability of carbamate-enzyme complexes over time (e.g., 50-ns trajectories).

- QSAR Models : Relate substituent effects (e.g., methylphenyl groups) to inhibitory activity using descriptors like logP or Hammett constants .

Q. How do structural modifications at the N-portion of carbamate esters affect their pharmacological activity?

- Methodological Answer : Substituents on the phenyl or methylphenyl groups modulate bioavailability and target binding. For instance:

- Electron-Withdrawing Groups (e.g., nitro in 4-nitrophenyl esters): Increase electrophilicity, enhancing reactivity with nucleophilic enzymes .

- Hydrophobic Moieties (e.g., biphenyl in retigabine analogs): Improve blood-brain barrier penetration for neurological applications .

- Stereochemistry : Chiral centers (e.g., in tert-butyl esters) influence enantioselective interactions, as seen in docking studies with Mpro proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.